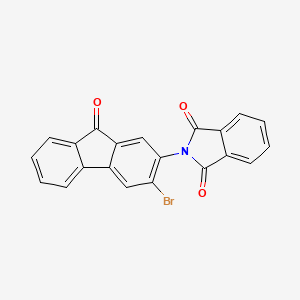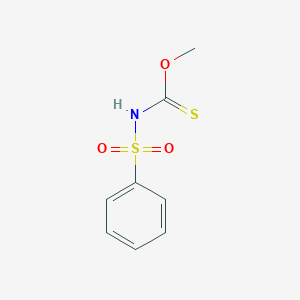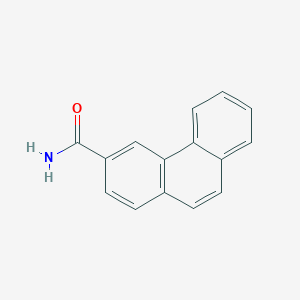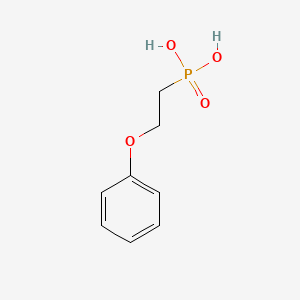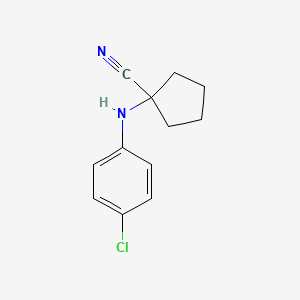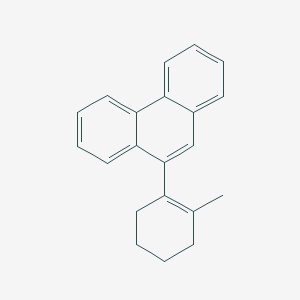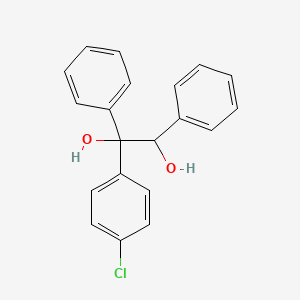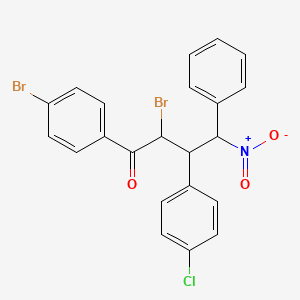
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
- 2-Amino-4′-bromoacetophenone
Uniqueness
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
6289-93-6 |
|---|---|
Molecular Formula |
C22H16Br2ClNO3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H16Br2ClNO3/c23-17-10-6-16(7-11-17)22(27)20(24)19(14-8-12-18(25)13-9-14)21(26(28)29)15-4-2-1-3-5-15/h1-13,19-21H |
InChI Key |
VWWYOBLJATTWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=C(C=C3)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




